(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid
Overview
Description
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group, a carbazole moiety, and a prop-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 9-methylcarbazole, which is then subjected to a series of reactions to introduce the benzamido and prop-2-enoic acid groups. Key steps may include:
Nitration and Reduction: Nitration of carbazole followed by reduction to obtain 9-methylcarbazole.
Amidation: Introduction of the benzamido group through an amidation reaction.
Aldol Condensation: Formation of the prop-2-enoic acid moiety via aldol condensation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzamido and carbazole groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, while the carbazole moiety can participate in electron transfer processes. These interactions can modulate biological activities and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds containing the benzimidazole scaffold, such as 2-phenylbenzimidazole, are structurally similar and have comparable biological activities
Carbazole Derivatives: Other carbazole-based compounds, like 9-ethylcarbazole, share structural similarities and are used in similar applications.
Uniqueness
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid is unique due to the combination of its benzamido, carbazole, and prop-2-enoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-25-20-10-6-5-9-17(20)18-13-15(11-12-21(18)25)14-19(23(27)28)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)(H,27,28)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPBSHYJLCNRT-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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